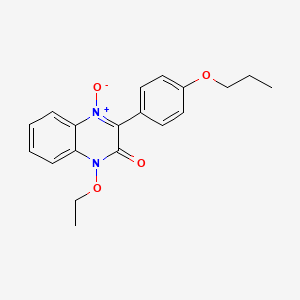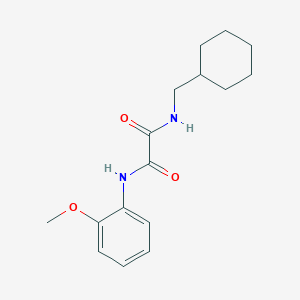
1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Descripción general
Descripción
1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide, also known as PQ1O, is a synthetic compound that belongs to the quinoxaline family. It has gained attention in scientific research due to its potential biological and pharmacological activities. In
Mecanismo De Acción
The exact mechanism of action of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide may exert its biological and pharmacological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may help to protect against oxidative stress-induced damage. 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has also been shown to possess anti-inflammatory activity, which may help to reduce inflammation in various diseases. Additionally, 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been reported to exhibit antitumor and antiviral activities, which may have implications for the treatment of cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide is that it is relatively easy to synthesize, with a moderate yield. Additionally, 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has shown promising results in various scientific research studies, suggesting that it may have potential as a therapeutic agent. However, there are also limitations to using 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments. For example, the exact mechanism of action of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood, which may make it challenging to interpret the results of experiments. Additionally, further research is needed to fully understand the safety and toxicity profile of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide.
Direcciones Futuras
There are several future directions for research on 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide. One potential area of research is the development of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide and to identify its molecular targets. Finally, research is needed to fully understand the safety and toxicity profile of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide, as well as its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been studied for its potential biological and pharmacological activities. It has shown promising results in various scientific research studies, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-ethoxy-4-oxido-3-(4-propoxyphenyl)quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-13-24-15-11-9-14(10-12-15)18-19(22)21(25-4-2)17-8-6-5-7-16(17)20(18)23/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDCBJFHDXNOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)
![3-[(4-chlorophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4236392.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4236396.png)
![2-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4236402.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4236404.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxybenzamide](/img/structure/B4236415.png)


![methyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4236445.png)

![2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B4236453.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4236459.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4236473.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4236474.png)